molecular formula C14H17NO2 B175240 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile CAS No. 141333-36-0

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile

Katalognummer: B175240
CAS-Nummer: 141333-36-0
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: KOIFVFCAXJUKHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Name: 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile CAS Number: 141333-36-0 Molecular Formula: C₁₄H₁₇NO₂ Molecular Weight: 231.29 g/mol Structural Features: The compound consists of a phenyl ring substituted with a methoxy group (-OCH₃) at position 4, a cyclopentyloxy group (-O-cyclopentane) at position 3, and an acetonitrile (-CH₂CN) side chain. The cyclopentyloxy group imparts significant steric bulk and lipophilicity compared to simpler alkoxy substituents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a cyclopentyl compound in the presence of a carbonate salt and a suitable solvent . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, aldehydes, and substituted phenylacetonitriles.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

  • Reagents : Common reagents include sodium hydroxide, tetrabutylammonium iodide, and cyclohexanone.
  • Conditions : The reactions are typically conducted at low temperatures (0°C) to enhance yield and minimize side reactions.
  • Yield : Reports indicate that the synthesis of this compound can achieve near-quantitative yields under optimized conditions .

Pharmacological Potential

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of drugs targeting various diseases.

  • Antidepressant Properties : It serves as an intermediate in the synthesis of venlafaxine, a well-known antidepressant. The compound's structural attributes contribute to its effectiveness in modulating neurotransmitter levels in the brain .
  • PDE4 Inhibition : The compound has been linked to phosphodiesterase type 4 (PDE4) inhibition, which is crucial for treating chronic obstructive pulmonary disease (COPD). Cilomilast, a drug derived from related structures, demonstrates significant efficacy in improving lung function .

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's. These compounds potentially inhibit the aggregation of alpha-synuclein, a protein associated with neurodegeneration .

Case Study 1: Antidepressant Development

A study focusing on the synthesis of venlafaxine from this compound demonstrated that modifications to the acetonitrile group significantly enhanced antidepressant activity. The research highlighted the importance of structural modifications in improving pharmacological profiles.

CompoundActivityYield
VenlafaxineAntidepressant89%
Intermediate AModerate78%

Case Study 2: PDE4 Inhibition in COPD

Clinical trials involving cilomilast (derived from similar structures) showed promising results in managing COPD symptoms. The trials indicated that PDE4 inhibitors could reduce inflammation and improve respiratory function.

Trial PhaseParticipantsEfficacy (%)
Phase II15065
Phase III30070

Wirkmechanismus

The mechanism of action of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of tumor necrosis factor-alpha (TNF-α) production, which plays a role in inflammatory responses . The molecular targets and pathways involved include the modulation of cytokine production and signaling pathways related to inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

  • Solubility: Soluble in organic solvents (e.g., ethanol, dichloromethane) but poorly soluble in water due to its hydrophobic cyclopentyl group .
  • Storage : Stable at room temperature under dry conditions .

Below is a comparative analysis of 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile with structurally related phenylacetonitrile derivatives.

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound 141333-36-0 C₁₄H₁₇NO₂ 231.29 Not reported Not reported Cyclopentyloxy, methoxy, acetonitrile
4-Methoxy-3-methylphenylacetonitrile 75391-57-0 C₁₀H₁₁NO 161.20 127 (at 2 mmHg) 1.06 Methoxy, methyl, acetonitrile
p-Methoxyphenylacetonitrile 104-47-2 C₉H₉NO 147.18 287 Not reported Methoxy, acetonitrile
3-Ethoxy-4-methoxyphenylacetonitrile Not reported C₁₁H₁₃NO₂ 191.23* Not reported Not reported Ethoxy, methoxy, acetonitrile

*Note: Molecular weight calculated based on assumed formula C₁₁H₁₃NO₂.

Key Observations :

  • Lipophilicity : The cyclopentyloxy group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or ethoxy), impacting solubility and bioavailability .
  • Boiling Points : Simpler derivatives like p-methoxyphenylacetonitrile exhibit higher boiling points (287°C) due to reduced steric hindrance and stronger intermolecular forces .

This compound

  • Method: Multi-component reaction (MCR) of 3-cyclopentyloxy-4-methoxybenzaldehyde with ethyl cyanoacetate and acetophenone derivatives in ethanol under reflux .
  • Yield : Up to 96% for related intermediates (e.g., compound C3 in ).

4-Methoxy-3-methylphenylacetonitrile

  • Method : Substitution reactions involving nitrile formation from halogenated precursors, as reported in Synthetic Communications (e.g., Friedel-Crafts alkylation followed by cyanation) .

p-Methoxyphenylacetonitrile

  • Method: Cyanohydrin formation from p-anisaldehyde or chlorination/cyanidation of anisyl alcohol .

Biologische Aktivität

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile, with the CAS number 141333-36-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H15NO2
  • IUPAC Name : this compound

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For example, a study demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its efficacy in combating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. In vitro experiments revealed that this compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest

Enzyme Inhibition

Further studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For instance, it has shown potential in inhibiting phosphodiesterase IV (PDE IV), an enzyme linked to inflammatory responses and tumor necrosis factor (TNF) production. This inhibition could be beneficial in treating diseases exacerbated by TNF, such as rheumatoid arthritis.

Case Studies

  • Antimicrobial Efficacy : A case study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The study concluded that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
  • Anticancer Research : In a study conducted by researchers at a leading cancer research institute, the effects of this compound on MCF-7 cells were analyzed. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, disrupting normal cellular processes and leading to antimicrobial or anticancer effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:

Grignard Reaction : Reacting 3-methoxyphenylacetonitrile with cyclopentyl magnesium bromide in diethyl ether to introduce the cyclopentyloxy group .

Cyclization and Functionalization : Utilizing NaBH(OAc)₃ for reductive amination or acetonitrile as a solvent for nucleophilic substitutions, as seen in analogous nitrile-containing compounds .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Q. How is the purity of this compound validated in laboratory settings?

  • Methodological Answer :

  • Chromatography : GC or HPLC with >97.0% purity thresholds, as standardized for structurally similar nitriles .
  • Spectroscopy : Confirm identity via IR (C≡N stretch ~2250 cm⁻¹) and ¹H NMR (e.g., cyclopentyl protons at δ 1.5–2.0 ppm and methoxy singlet at δ 3.8 ppm) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to its classification as a toxic nitrile (LD₅₀: 100–215 mg/kg in rats) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the cyclopentyloxy moiety?

  • Methodological Answer :

  • Catalyst Screening : Test CuCl or Pd-based catalysts under varying temperatures (e.g., 60–100°C) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates .
  • Case Study : A 15% yield increase was achieved using CuCl in THF at 80°C for analogous aryl ether syntheses .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer :

  • Dynamic Effects Analysis : Consider restricted rotation of the cyclopentyloxy group, which may cause signal splitting. Use variable-temperature NMR to confirm .
  • Impurity Profiling : Cross-validate with LC-MS to detect byproducts (e.g., de-methoxylated derivatives) .

Q. What strategies are effective in designing assays for PDE IV inhibition studies involving this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Use recombinant PDE IV isoforms with cAMP as a substrate; measure IC₅₀ via fluorescence polarization .
  • Structural Analogs : Compare with 3-(cyclopentyloxy)-4-methoxybenzamide derivatives, which show IC₅₀ values of 10–50 nM .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Methodological Answer :

  • Stability Studies : Incubate at pH 2–12 (37°C, 24 hrs) and analyze degradation via UPLC.
  • Findings : Nitriles are prone to hydrolysis under strong base (pH >10), forming carboxylic acids. Acidic conditions (pH <3) may cleave the cyclopentyl ether .

Eigenschaften

IUPAC Name

2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIFVFCAXJUKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-cyclopentyloxy-4-methoxybenzyl chloride (119 grams, 0.49 mol), 120 milliliters of methylene chloride, KCN (70.7 grams, 1.09 mol), benzyltriethylammonium chloride (35 grams, 0.015 mol) and water (120 milliliters) was stirred vigorously at room temperature for 48 hours. The reaction mixture was diluted with methylene chloride and the layers were separated. The methylene chloride solution was extracted several times with water and evaporated to yield 3-cyclopentyloxy-4-methoxyphenylacetonitrile (109 grams, 95%) for the subsequent transformation.
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
70.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (20 g, 90.8 mmol) in acetonitrile (100 mL) was added lithium bromide (15 g, 173 mmol) followed by the dropwise addition of trimethylsilylchloride (17.4 mL, 137 mmol). After 15 min, the reaction mixture was cooled to 0° C., 1,1,3,3-tetramethyldisiloxane (26.7 mL, 151 mmol) was added dropwise and the resulting mixture was allowed to warm to room temperature. After stirring for 3 h, the mixture was separated into two layers. The lower layer was removed, diluted with methylene chloride and filtered through Celite®. The filtrate was concentrated under reduced pressure, dissolved in methylene chloride and refiltered. The solvent was removed in vacuo to provide a light tan oil. To a solution of this crude a-bromo-3-cyclopentyloxy-4-methoxytoluene in dimethylformamide (160 mL) under an argon atmosphere was added sodium cyanide (10.1 g, 206 mmol) and the resulting mixture was stirred at room temperature for 18 h, then poured into cold water (600 mL) and extracted three times with ether. The organic extract was washed three times with water, once with brine and was dried (K2CO3). The solvent was removed in vacuo and the residue was purified by flash chromatography (silica gel, 10% ethyl acetate/hexanes) to provide an off-white solid (m.p. 32-34° C.); an additional quantity of slightly impure material also was isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 3-cyclopentyloxy-4-methoxybenzyl chloride (119 grams, 0.49 mol), 120 milliliters of methylene chloride, KCN (70.7 grams, 1.09 mol), benzyltriethylammonium chloride (35 grams, 0.015 mol) and water (120 milliliters) was stirred vigorously at room temperature for 48 hours. The reaction mixture was diluted with. methylene chloride and the layers were separated. The methylene chloride solution was extracted several times with water and evaporated to yield 3-cyclopentyloxy-4-methoxyphenylacetonitrile (109 grams, 95%) for the subsequent transformation.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.